

# Chemical structure and properties of Apatinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Apatinib**  
Cat. No.: **B1193564**

[Get Quote](#)

## Apatinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Apatinib**, also known as Rivoceranib, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI).<sup>[1][2]</sup> It has garnered significant attention in oncology for its potent anti-angiogenic properties.<sup>[3]</sup> Developed by Advenchen Laboratories and further developed by Jiangsu Hengrui Medicine, **Apatinib** has been approved in China for the treatment of advanced or metastatic gastric cancer and is under investigation for a variety of other solid tumors.<sup>[4][5]</sup> This guide provides an in-depth overview of **Apatinib**'s chemical structure, physicochemical properties, mechanism of action, and key experimental data.

## Chemical Structure and Physicochemical Properties

**Apatinib** is a derivative of N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide.<sup>[2]</sup> Its structure is characterized by a pyridine carboxamide core linked to a cyanocyclopentyl phenyl group and a pyridylmethylamino group.

| Property          | Value                                                                                                                                                     | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-yl)methylamino]pyridine-3-carboxamide                                                                      | [2]       |
| Molecular Formula | C <sub>24</sub> H <sub>23</sub> N <sub>5</sub> O                                                                                                          | [4]       |
| Molecular Weight  | 473.178 Da (Apatinib), 493.58 Da (Apatinib Mesylate)                                                                                                      | [2][6]    |
| CAS Number        | 811803-05-1 (Apatinib)                                                                                                                                    | [5]       |
| InChI             | 1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | [4]       |
| InChI Key         | WPEWQEMJFLWMLV-UHFFFAOYSA-N                                                                                                                               | [4]       |
| Solubility        | DMSO: 79-100 mg/mL                                                                                                                                        | [7]       |

A synthetic route for **Apatinib** involves the amidation reaction of N-(pyridin-4-ylmethyl)-2-amino-3-picoline and 1-(4-aminophenyl)cyclopentylcarbonitrile.[8]

## Mechanism of Action

**Apatinib**'s primary mechanism of action is the potent and highly selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[9]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, **Apatinib** blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[3][6]

This inhibition disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3][6]

## Inhibition of Signaling Pathways

**Apatinib**'s blockade of VEGFR-2 phosphorylation leads to the suppression of multiple downstream signaling pathways, including:

- PI3K/AKT/mTOR Pathway: This pathway is vital for cell survival and proliferation. **Apatinib** treatment leads to a reduction in the phosphorylation of AKT and mTOR.[9][10]
- RAF/MEK/ERK (MAPK) Pathway: This cascade is central to regulating cell growth, differentiation, and migration. **Apatinib** has been shown to decrease the phosphorylation of ERK1/2.[9][11]

The inhibition of these pathways culminates in the anti-angiogenic and anti-tumor effects of **Apatinib**.

[Click to download full resolution via product page](#)

Caption: **Apatinib** inhibits the VEGF/VEGFR-2 signaling pathway.

## Multi-Target Kinase Inhibition

While highly selective for VEGFR-2, **Apatinib** also exhibits inhibitory activity against other tyrosine kinases, contributing to its broad anti-tumor effects.[\[1\]](#)[\[4\]](#)

| Kinase Target | IC <sub>50</sub> Value | Reference                               |
|---------------|------------------------|-----------------------------------------|
| VEGFR-2       | 1 nM                   | <a href="#">[5]</a> <a href="#">[7]</a> |
| Ret           | 13 nM                  | <a href="#">[5]</a> <a href="#">[7]</a> |
| c-Kit         | 429 nM                 | <a href="#">[5]</a> <a href="#">[7]</a> |
| c-Src         | 530 nM                 | <a href="#">[5]</a> <a href="#">[7]</a> |

## Additional Anti-Tumor Effects

- Induction of Apoptosis: By suppressing survival signals, **Apatinib** promotes programmed cell death in cancer cells.[\[10\]](#)[\[12\]](#)
- Reversal of Multidrug Resistance (MDR): **Apatinib** has been shown to reverse MDR mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2 (BCRP) by inhibiting their efflux function, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[\[4\]](#)[\[13\]](#)
- Induction of Autophagy: **Apatinib** can induce autophagy in certain cancer cells, a complex process that can either promote cell survival or cell death depending on the cellular context.[\[12\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

Caption: Multifaceted anti-tumor mechanisms of **Apelinib**.

## Pharmacokinetics and Metabolism

**Apelinib** is administered orally and exhibits non-linear dose proportionality, with dose-normalized exposure decreasing as the dose increases.[2][15]

| Pharmacokinetic Parameter       | Value (Healthy Volunteers & Patients)            | Reference |
|---------------------------------|--------------------------------------------------|-----------|
| Time to Peak ( $T_{max}$ )      | ~3-4 hours                                       | [2]       |
| Half-life ( $T_{1/2}$ )         | ~9 hours                                         | [2]       |
| Apparent Clearance (CL/F)       | 57.8 L/h                                         | [15]      |
| Apparent Volume at Steady-State | 112.5 L                                          | [15]      |
| Primary Metabolism              | CYP3A4/5 (major), CYP2D6, CYP2C9, CYP2E1 (minor) | [2][16]   |
| Excretion                       | Feces (~69.8%), Urine (~7.02%) within 96 hours   | [2][16]   |

**Apatinib** is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[16] The main biotransformation pathways include hydroxylation, N-dealkylation, oxidation, and glucuronidation.[2][16] Nine major metabolites have been identified, with the parent drug, **Apatinib**, being the major contributor to the overall pharmacological activity.[16]

## Preclinical and Clinical Efficacy

### In Vitro Activity

**Apatinib** has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.

| Cell Line (Cancer Type)    | IC <sub>50</sub> Value (48h/72h)            | Reference |
|----------------------------|---------------------------------------------|-----------|
| H1975 (Lung Cancer)        | ~10-20 $\mu$ M (Inhibitory effect observed) | [12][17]  |
| H446 (Lung Cancer)         | ~10-20 $\mu$ M (Inhibitory effect observed) | [12][17]  |
| HT29 (Colorectal Cancer)   | 21.05 $\pm$ 1.54 $\mu$ M (48h)              | [18]      |
| HCT116 (Colorectal Cancer) | 20.17 $\pm$ 1.12 $\mu$ M (48h)              | [18]      |

## In Vivo Efficacy (Xenograft Models)

**Apatinib**, administered orally, has shown significant anti-tumor efficacy in various human tumor xenograft models in mice, both as a monotherapy and in combination with chemotherapy.[6][7]

| Xenograft Model             | Treatment               | Outcome                                                                                                   | Reference |
|-----------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| A549, H1975, H446 (Lung)    | 80-120 mg/kg/day (oral) | Significant inhibition of tumor growth, reduced microvessel density (CD31), reduced proliferation (Ki67). | [17]      |
| SGC-7901, BGC-823 (Gastric) | Not specified           | Delayed tumor growth, decreased tumor volume and weight.                                                  | [19]      |
| CT26 (Colorectal)           | Not specified           | Strong suppression of tumor growth.                                                                       | [20]      |
| CNE-2 (Nasopharyngeal)      | Not specified           | Reduced VEGFR-2 expression, lower microvascular density, increased apoptosis.                             | [21]      |

## Clinical Trials

A pivotal Phase III clinical trial (NCT01512745) evaluated **Apatinib** as a third-line or further treatment for patients with advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[22][23]

| Parameter                                        | Apatinib<br>(n=176) | Placebo<br>(n=91) | Hazard<br>Ratio (HR) | P-value | Reference            |
|--------------------------------------------------|---------------------|-------------------|----------------------|---------|----------------------|
| Median<br>Overall<br>Survival (OS)               | 6.5 months          | 4.7 months        | 0.709                | 0.0156  | <a href="#">[22]</a> |
| Median<br>Progression-<br>Free Survival<br>(PFS) | 2.6 months          | 1.8 months        | 0.444                | < 0.001 | <a href="#">[22]</a> |
| Objective<br>Response<br>Rate (ORR)              | 2.84%               | 0%                | -                    | -       | <a href="#">[23]</a> |

The most common grade 3-4 adverse events included hand-foot syndrome, proteinuria, and hypertension.[\[22\]](#)[\[23\]](#)

## Experimental Protocols

### Protocol: In Vitro IC<sub>50</sub> Determination via CCK-8 Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Apatinib** on cancer cell proliferation.

- Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.[\[24\]](#)
- Drug Preparation: Prepare a stock solution of **Apatinib** in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0 to 100 µM. A vehicle control group containing the highest concentration of DMSO should be included.
- Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared **Apatinib** dilutions or control medium to the respective wells. Each concentration should be tested in triplicate or quadruplicate.[\[24\]](#)

- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.[\[18\]](#)
- Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[\[24\]](#)
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the logarithm of the **Apatinib** concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC<sub>50</sub> value using software like GraphPad Prism.[\[24\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro IC<sub>50</sub> determination of **Apatinib**.

## Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of **Apatinib**.

- Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Cell Implantation: Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of  $5 \times 10^6$  to  $1 \times 10^7$  cells/100-200  $\mu$ L. Subcutaneously inject the cell suspension into the right flank of each mouse.[17]
- Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (n=6-10 per group). Tumor volume is typically calculated using the formula: Volume = (Length  $\times$  Width<sup>2</sup>) / 2.
- Drug Administration:
  - Treatment Group(s): Prepare **Apatinib** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer **Apatinib** orally via gavage once daily at specified doses (e.g., 80 mg/kg, 120 mg/kg).[17]
  - Control Group: Administer the vehicle alone following the same schedule and route.
- Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health status throughout the study.
- Study Endpoint: Continue treatment for a defined period (e.g., 21 consecutive days).[17] At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.
- Tissue Analysis (Optional): Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31 (microvessel density), and cleaved caspase-3 (apoptosis).[17] Snap-freeze another portion for Western blot analysis of signaling pathway proteins.[17]

- Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

## Protocol: Phase III Clinical Trial Design Summary (Gastric Cancer)

This summarizes the design of the pivotal randomized controlled trial for **Apatinib** in advanced gastric cancer (NCT01512745).

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[22] [23]
- Patient Population: Patients aged 18-70 with histologically confirmed advanced or metastatic adenocarcinoma of the stomach or gastroesophageal junction who had failed at least two prior lines of chemotherapy.[25][26] Key inclusion criteria included an ECOG performance status of 0-1 and at least one measurable lesion.[25]
- Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either **Apatinib** (850 mg, once daily) or a matching placebo.[23] Treatment was administered in 28-day cycles.
- Primary Endpoints: Overall Survival (OS).[23]
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[22][23]
- Stratification: Patients were stratified based on the number of metastatic sites ( $\leq 2$  or  $> 2$ ).[23]
- Efficacy Assessment: Tumor response was evaluated according to RECIST criteria. Survival data was collected throughout the study.
- Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

## Conclusion

**Apatinib** is a potent, orally available, selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor properties. Its mechanism of action is well-defined, involving the blockade of key signaling pathways that drive tumor growth and vascularization. Preclinical and clinical data have firmly established its efficacy, particularly in the setting of chemotherapy-refractory advanced gastric cancer. Ongoing research continues to explore its therapeutic potential across a broad range of malignancies, both as a monotherapy and in combination with other anti-cancer agents, solidifying its role as a valuable targeted therapy in oncology.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Apatinib Mesylate used for? [synapse.patsnap.com]
- 2. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 4. Apatinib - Wikipedia [en.wikipedia.org]
- 5. Apatinib | 811803-05-1 [chemicalbook.com]
- 6. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CN109020881B - Preparation method of apatinib - Google Patents [patents.google.com]
- 9. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apatinib inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Potential of Apatinib Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and  $\beta$ -Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. ascopubs.org [ascopubs.org]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
- 24. In vitro and in vivo analyses on anti-NSCLC activity of apatinib: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase III Study of Apatinib Tablets in the Treatment of Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]
- 26. Apatinib Versus Placebo as a Third Line Treatment in Patients With Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Chemical structure and properties of Apatinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193564#chemical-structure-and-properties-of-apatinib\]](https://www.benchchem.com/product/b1193564#chemical-structure-and-properties-of-apatinib)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)